molecular formula C21H20N4O4S2 B2888008 N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895103-47-6

N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2888008
CAS No.: 895103-47-6
M. Wt: 456.54
InChI Key: WRPHGHJQKSWTBC-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 6-methyl group and 5,5-dioxido (sulfone) moiety. The thioether linkage connects this core to an acetamide group substituted with a 2-ethoxyphenyl ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-3-29-17-11-7-5-9-15(17)23-19(26)13-30-21-22-12-18-20(24-21)14-8-4-6-10-16(14)25(2)31(18,27)28/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPHGHJQKSWTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl derivative, followed by the introduction of the pyrimido-benzothiazinyl group through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also incorporate purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for studying biological pathways and mechanisms.

Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry: Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituents on Core Acetamide N-Substituent Key Modifications
Target Compound Benzo[c]pyrimido[1,2]thiazin 6-Methyl, 5,5-dioxido 2-Ethoxyphenyl Sulfone, ethoxy group
2-{[6-(3-Methoxybenzyl)-5,5-Dioxido-6H-Pyrimido[5,4-c][2,1]Benzothiazin-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide Benzo[c]pyrimido[1,2]thiazin 3-Methoxybenzyl, 5,5-dioxido 2-Methoxyphenyl Methoxybenzyl substitution, methoxy group
N-(6-Nitrobenzo[d]Thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide Benzo[d]thiazole 6-Nitro 1,3,4-Thiadiazole-linked phenylurea Nitro group, thiadiazole-urea sidechain
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide (3d) Benzo[d]thiazole 5,6-Methylenedioxy 4-Phenylpiperazine Methylenedioxy ring, piperazine

Key Observations :

  • The 2-ethoxyphenyl group offers moderate lipophilicity, balancing solubility and membrane permeability better than 2-methoxyphenyl () or phenylpiperazine ().

Key Observations :

  • The target compound’s synthesis likely follows methods similar to and , utilizing alkylation of thiol intermediates with chloroacetamides under basic conditions.
  • Yields for benzothiazin derivatives (68–84%) are comparable to benzothiazole-based compounds (57–84%), suggesting similar scalability.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL) Key Spectral Data (IR/NMR)
Target Compound Not reported ~3.2* ~0.15* Expected S=O stretch (1130–1150 cm⁻¹)
Compound Not reported ~3.5 ~0.10 S=O (1125 cm⁻¹), C-O (1250 cm⁻¹)
Compound 3d 238 2.8 0.25 Piperazine NH (3350 cm⁻¹), methylenedioxy (940 cm⁻¹)
Compound 6d 257 4.1 0.05 Nitro (1520 cm⁻¹), thiadiazole C=N (1620 cm⁻¹)

*Predicted using preADMET (https://preadmet.bmdrc.kr/ ).
Key Observations :

  • The target compound’s sulfone group likely reduces logP compared to nitro () and methoxybenzyl () analogues, improving aqueous solubility.
  • Piperazine-containing derivatives () show higher solubility due to basic nitrogen atoms.

Table 4: Comparative Bioactivity and ADME Profiles

Compound VEGFR-2 IC₅₀ (nM) Antiproliferative Activity (GI₅₀, μM) Predicted BBB Permeability CYP2D6 Inhibition
Target Compound Not reported Not reported Moderate Low
Compound 6d 12.4 1.8 (MCF-7) Low High
Compound 3d Not tested 4.2 (HeLa) High Moderate
Compound Not tested Not tested Low Low

Key Observations :

  • The target compound’s ethoxy group may reduce CYP2D6 inhibition compared to ’s nitro derivative, suggesting a safer metabolic profile.
  • Piperazine-containing analogues () exhibit higher BBB permeability, making them candidates for CNS-targeting therapies.

Biological Activity

N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H20N4O4S2C_{21}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 456.5 g/mol. The compound features a thiazine ring and an ethoxyphenyl group, contributing to its unique chemical properties.

Synthesis Process:
The synthesis typically involves multi-step reactions that may include:

  • Formation of the thiazine core: This can be achieved through cyclization reactions under controlled conditions.
  • Introduction of the ethoxyphenyl group: Often accomplished via nucleophilic substitution.
  • Attachment of the acetamide moiety: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:

  • Enzyme inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Antidiabetic properties: Similar compounds have shown promise in managing diabetes through enzyme inhibition and modulation of glucose metabolism.

Case Studies and Experimental Findings

Recent research has highlighted the compound's potential in various therapeutic applications:

  • Antidiabetic Activity:
    • In vitro studies have demonstrated that derivatives similar to this compound exhibit significant inhibition of alpha-glucosidase and alpha-amylase enzymes. For example, a related compound showed IC50 values of 5.17 µM against alpha-glucosidase and 18.82 µM against alpha-amylase .
    • Animal models treated with these compounds exhibited improved biochemical markers related to diabetes management (e.g., reduced fasting glucose levels and improved insulin sensitivity).
  • Cytotoxicity and Anticancer Potential:
    • Investigations into the cytotoxic effects of thiazine derivatives indicate potential anticancer activity. Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cell lines.

Data Table: Biological Activity Overview

Activity TypeAssay MethodologyResultsReference
AntidiabeticEnzyme Inhibition AssaysIC50: 5.17 µM (α-glucosidase)
CytotoxicityCell Viability AssaysSignificant reduction in viability
Mechanism ExplorationMolecular Docking StudiesBinding affinity analysis

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